Naphthalene-2-sulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
naphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBGVZZKJNLNJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044788 | |
| Record name | Naphthalene-2-sulfonic acid | |
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Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Naphthalenesulfonic acid | |
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Vapor Pressure |
0.00000002 [mmHg] | |
| Record name | 2-Naphthalenesulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
120-18-3 | |
| Record name | 2-Naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
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| Record name | 2-Naphthalenesulfonic acid | |
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| Record name | 2-Naphthalenesulfonic acid | |
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| Record name | 2-Naphthalenesulfonic acid | |
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| Record name | Naphthalene-2-sulfonic acid | |
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| Record name | Naphthalene-2-sulphonic acid | |
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| Record name | 2-NAPHTHALENESULFONIC ACID | |
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Advanced Synthetic Methodologies and Mechanistic Studies
Optimized Sulfonation Processes of Naphthalene (B1677914)
The sulfonation of naphthalene is a classic example of a reaction where the product distribution can be manipulated by controlling the reaction conditions, illustrating the principles of kinetic versus thermodynamic control. This process is crucial for the industrial production of naphthalenesulfonic acids, which are key intermediates in the manufacturing of dyes, pigments, and other specialty chemicals.
The sulfonation of naphthalene can yield two primary isomers: naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid. The formation of these isomers is a textbook case of kinetic versus thermodynamic control.
Under kinetically controlled conditions, typically at lower temperatures (around 80°C), the major product is naphthalene-1-sulfonic acid. This is because the activation energy for the formation of the arenium ion intermediate leading to the 1-isomer is lower. The intermediate for the 1-position is more stabilized by resonance, as it allows for the preservation of one of the aromatic rings in two of its resonance structures.
Conversely, under thermodynamically controlled conditions, which involve higher temperatures (around 160°C) and longer reaction times, the predominant product is this compound. acs.orgthecatalyst.org Although naphthalene-1-sulfonic acid is formed faster, it is also less stable due to steric hindrance between the sulfonic acid group at the C1 position and the hydrogen atom at the C8 position (a peri interaction). thecatalyst.orgstackexchange.com The 2-isomer, lacking this steric strain, is the more stable of the two. Since sulfonation is a reversible reaction, at higher temperatures, the less stable 1-isomer can revert to naphthalene and then reform as the more stable 2-isomer, eventually leading to a product mixture rich in this compound. stackexchange.com
The ratio of naphthalene-1-sulfonic acid to this compound is highly dependent on the specific reaction conditions employed during sulfonation. Key factors that influence this ratio include temperature and the concentration of the sulfonating agent, typically sulfuric acid.
Temperature: As established, temperature is the most critical factor in determining the isomer ratio. At lower temperatures, such as 80°C, the formation of the kinetically favored naphthalene-1-sulfonic acid is dominant. As the temperature is increased to 160°C or higher, the equilibrium shifts, and the thermodynamically more stable this compound becomes the major product. blogspot.com For instance, reacting naphthalene with concentrated sulfuric acid at 353K (80°C) primarily yields 1-naphthalenesulfonic acid, while at 433K (160°C), the main product is 2-naphthalenesulfonic acid. blogspot.com
Acid Concentration: The concentration of sulfuric acid also plays a role in the isomer distribution. At 25.0°C, increasing the sulfuric acid concentration from 75% to 95% H₂SO₄ can alter the isomer ratio of 1- to 2-sulfonic acid from 5.9 to 4.3. cdnsciencepub.com Higher concentrations of the sulfonating agent can favor the formation of the thermodynamically controlled product, even at lower temperatures, due to the increased reversibility of the reaction.
To obtain a high purity of this compound, it is often necessary to remove the naphthalene-1-sulfonic acid by-product. This is typically achieved through hydrolytic cleavage. The C-S bond in naphthalenesulfonic acids can be cleaved by hydrolysis, with the ease of cleavage being dependent on the position of the sulfonic acid group.
The α-isomer (naphthalene-1-sulfonic acid) is more susceptible to hydrolysis than the β-isomer (this compound). This difference in stability allows for the selective removal of the 1-isomer. By treating the crude sulfonation mixture with steam or by adding a small amount of water and heating at temperatures around 140-150°C, the naphthalene-1-sulfonic acid is preferentially hydrolyzed back to naphthalene and sulfuric acid. chemicalbook.comchemdad.comchemicalbook.com The regenerated naphthalene can then be removed from the reaction mixture, for instance, by steam distillation. google.comgoogle.com This process, sometimes referred to as "steam hydrolysis," can significantly reduce the α-acid content from about 5% to less than 0.3%. google.comgoogle.com
Derivatization Strategies for this compound
This compound serves as a versatile starting material for the synthesis of a variety of other important chemical compounds, including polymeric sulfonic acids and polysulfonated naphthalenes.
A significant application of this compound is in the production of polymeric sulfonic acids, most notably through condensation with formaldehyde (B43269). These polymers, known as naphthalene sulfonic acid formaldehyde condensates (NSF), are widely used as superplasticizers in concrete, dispersants for dyes and pesticides, and as tanning agents.
The synthesis involves the reaction of this compound with formaldehyde in an acidic medium. The reaction proceeds via electrophilic aromatic substitution, where the formaldehyde acts as a bridging agent, linking the naphthalene sulfonic acid units together. The degree of polymerization can be controlled by adjusting the reaction conditions, such as the molar ratio of the reactants, temperature, and reaction time. researchgate.netprepchem.com For example, a typical procedure involves heating naphthalene with sulfuric acid to produce the sulfonic acid, followed by the addition of formaldehyde and further heating to induce condensation. prepchem.com
This compound can be further sulfonated to produce various naphthalenedisulfonic and naphthalenetrisulfonic acids. The position of the second and third sulfonic acid groups is influenced by the directing effects of the existing sulfonate group and the reaction conditions.
Disulfonic Acids: The sulfonation of this compound in 98.5% H₂SO₄ at 25.0°C yields a mixture of disulfonic acids. The major products are typically 1,6-naphthalenedisulfonic acid (74%) and 1,7-naphthalenedisulfonic acid (18%), with smaller amounts of 1,3-naphthalenedisulfonic acid (4%) and a combination of 2,6- and 2,7-naphthalenedisulfonic acids (4%). cdnsciencepub.com The formation of 2,6- and 2,7-naphthalenedisulfonic acids can also be achieved by sulfonating naphthalene with sulfuric acid monohydrate at temperatures between 135 to 175°C. google.comgoogle.com
Trisulfonic Acids: Further sulfonation of the disulfonic acid mixture can lead to the formation of naphthalenetrisulfonic acids. For instance, the sulfonation of a mixture of naphthalenedisulfonic acids in 105.2% H₂SO₄ at 25.0°C can yield 1,3,6-naphthalenetrisulfonic acid as the major product (78%), along with other isomers like 1,3,5- and 1,3,7-naphthalenetrisulfonic acids. cdnsciencepub.com
Nitration for Aminonaphthalenesulfonic Acid Precursors
The synthesis of aminonaphthalenesulfonic acids, which are vital precursors for many azo dyes, is frequently achieved through the nitration of this compound. wikipedia.org This process is a classic example of an electrophilic aromatic substitution reaction. vedantu.com The reaction typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comchegg.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. vedantu.commasterorganicchemistry.com
The nitronium ion is then attacked by the electron-rich naphthalene ring system. masterorganicchemistry.com The sulfonic acid group (–SO₃H) is a deactivating, meta-directing group; however, in the naphthalene ring system, substitution patterns are more complex. The nitration of naphthalene-sulfonic acids can lead to various isomers, and the reaction conditions, such as temperature and acid concentration, are carefully controlled to favor the desired product. google.comgoogle.com Following the introduction of the nitro group, a subsequent reduction step (commonly using iron or tin in acidic conditions) is performed to convert the nitro group (–NO₂) into the primary amine group (–NH₂), yielding the target aminonaphthalenesulfonic acid. wikipedia.org These amino-substituted compounds are key building blocks for further chemical synthesis. wikipedia.org
Synthesis of Novel Schiff Base Ligands and Metal Complexes
Schiff bases, characterized by the azomethine group (-CH=N-), are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.gov Aminonaphthalenesulfonic acid derivatives serve as the amine component in the synthesis of novel Schiff base ligands. For instance, (E)-N'-(2,5-dimethoxybenzalidene)naphthalene-2-sulfonohydrazide was synthesized via the condensation of naphthalene-2-sulfonylhydrazide with 2,5-dimethoxy benzaldehyde. nih.gov Similarly, another novel Schiff base, [(E)-3-hydroxy-4-((3,4,5-trimethoxybenzylidene)amino) naphthalene-1-sulfonic acid], was prepared from 1-amino-2-naphthol-4-sulfonic acid and 3,4,5-trimethoxybenzaldehyde (B134019) in an equimolar ratio. wikipedia.org
These Schiff base ligands, which possess heteroatoms like nitrogen, oxygen, and sulfur, are excellent chelating agents for a variety of metal ions. wikipedia.org A series of new metal complexes with the general formula [M(L)₂(H₂O)₂]·H₂O, where M can be Co(II), Ni(II), Cu(II), Zn(II), or Hg(II), have been synthesized using these naphthalene-derived ligands. wikipedia.org The characterization of these complexes using techniques such as IR, UV-Vis spectroscopy, and magnetic susceptibility studies has often indicated an octahedral geometry. wikipedia.org
| Ligand Precursor | Aldehyde/Ketone Component | Resulting Schiff Base | Metal Ions Complexed |
| Naphthalene-2-sulfonylhydrazide | 2,5-dimethoxy benzaldehyde | (E)-N'-(2,5-dimethoxybenzalidene)naphthalene-2-sulfonohydrazide | Not specified |
| 1-amino-2-naphthol-4-sulfonic acid | 3,4,5-trimethoxybenzaldehyde | [(E)-3-hydroxy-4-((3,4,5-trimethoxybenzylidene)amino) naphthalene-1-sulfonic acid] | Co(II), Ni(II), Cu(II), Zn(II), Hg(II) |
Synthesis of Chlorinated-Phenyldiazenyl-Naphthalene-2-sulfonic Acid Derivatives
Novel derivatives of this compound featuring chlorinated-phenyldiazenyl groups have been synthesized and characterized for their potential biological activities. google.comwikipedia.org Two such compounds are 6-(((1S,5R)-3,5-dichloro-2,4,6-triazabicyclo[3.1.0]hex-3-en-1-yl)amino)-5-((E)-phenyldiazenyl)this compound (DTPS1) and (E)-6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)this compound (DTPS2). google.com
The synthesis of these complex molecules involves a multi-step process. A key step is the creation of an azo linkage (–N=N–) by coupling a diazonium salt of an aniline (B41778) derivative with a substituted this compound. The resulting azo compound is then condensed with a chlorinated heterocyclic compound, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) or a related structure, to yield the final product. google.com The structures of these derivatives have been confirmed using FT-IR, UV-vis, and NMR spectroscopic techniques. google.comwikipedia.org
| Compound ID | Chemical Name |
| DTPS1 | 6-(((1S,5R)-3,5-dichloro-2,4,6-triazabicyclo[3.1.0]hex-3-en-1-yl)amino)-5-((E)-phenyldiazenyl)this compound |
| DTPS2 | (E)-6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)this compound |
Synthesis of Azo Dye Derivatives
This compound and its amino derivatives are foundational to the synthesis of a vast number of azo dyes. researchgate.net Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings and constitute the largest and most important class of synthetic dyes. chemicalbook.com
The synthesis is a two-stage process:
Diazotization : An aromatic primary amine, such as an aminonaphthalenesulfonic acid, is treated with a source of nitrous acid (typically sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C). chemicalbook.comorgsyn.orggoogle.com This reaction converts the amino group into a highly reactive diazonium salt (Ar–N₂⁺Cl⁻). orgsyn.orggoogle.com
Azo Coupling : The diazonium salt, which acts as an electrophile, is then reacted with a coupling component. orgsyn.orggoogle.com This component is an electron-rich aromatic compound, such as a phenol (B47542) (like naphthalen-2-ol) or an aromatic amine. chemicalbook.comcapes.gov.br The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the para-position of the coupling agent, resulting in the formation of the azo dye. google.comcapes.gov.br The extensive conjugation created by the azo linkage is responsible for the vibrant colors of these dyes. researchgate.net
Synthesis of Antimicrobial Derivatives
The naphthalene scaffold is a recognized pharmacophore in medicinal chemistry, and derivatives of this compound have been explored for their antimicrobial properties. Researchers have synthesized and tested a variety of derivatives incorporating different functional groups to enhance their biological activity.
For example, Schiff bases derived from 4-amino-3-hydroxy-naphthalene-1-sulfonic acid have been evaluated for antimicrobial activity, with findings indicating that substitutions on the benzylidene amino portion, such as 3,4,5-trimethoxy and 2,4-dichloro groups, were important for activity against various bacteria and fungi. Other synthetic strategies involve incorporating the naphthalene ring into heterocyclic systems known for their biological activity, such as thiazoles. Novel naphthalene hydrazone derivatives have also been synthesized and tested against pathogens like Staphylococcus aureus, with some compounds showing promising activity. These studies demonstrate that the naphthalene sulfonic acid framework can be chemically modified to produce new compounds with significant therapeutic potential.
Synthesis of Naphthalene Ionic Liquids
To overcome the low water solubility of some naphthalene sulfonates, new surface-active ionic liquids (ILs) have been developed. wikipedia.orgvedantu.com These ILs are synthesized by pairing a naphthalene sulfonate anion with large, organic cations, such as those based on imidazolium, pyrrolidinium, and pyridinium. wikipedia.org
The synthesis is typically a three-step process. First, naphthalene is alkylated to produce a long-chain alkylnaphthalene. This is followed by sulfonation to yield the sodium alkylnaphthalene sulfonate. vedantu.com The final step is a metathesis (ion exchange) reaction where the sodium cation of the sulfonate is exchanged with a large organic cation from a salt like 1-hexyl-3-methylimidazolium (B1224943) chloride or N-methylpyrrolidinium dihydrogen phosphate (B84403). wikipedia.org The resulting inorganic salt (e.g., NaCl) precipitates and is filtered off, yielding the naphthalene-based ionic liquid. wikipedia.org These novel compounds exhibit high thermal stability, are often liquid at room temperature, and show enhanced water solubility and surfactant properties compared to their sodium salt precursors. wikipedia.org
| Cation Type | Example Cation | Resulting Ionic Liquid (with 4-(n-octyl)naphthalene-1-sulfonate anion) |
| Pyrrolidinium | N-methylpyrrolidinium | [C₁Pyr][ONS] |
| Imidazolium | 1-hexyl-3-methylimidazolium | [C₁C₆Im][ONS] |
| Pyridinium | 1-ethylpyridinium | [C₂Py][ONS] |
| Pyridinium | 1-butylpyridinium | [C₄Py][ONS] |
Synthesis of Tin-Naphthalene Sulfonic Acid Complexes
Organotin complexes incorporating naphthalene sulfonic acid ligands have been synthesized and characterized. masterorganicchemistry.comgoogle.com These complexes are typically prepared by reacting an aminonaphthalene sulfonic acid derivative, such as 4-amino-3-hydroxynaphthalene-1-sulfonic acid, with an appropriate organotin chloride. google.com
The synthesis is generally carried out in a refluxing solvent like methanol. google.com For example, reacting a 1:1 molar mixture of 4-amino-3-hydroxynaphthalene-1-sulfonic acid with triphenyltin (B1233371) chloride or tributyltin chloride yields the corresponding trisubstituted tin complexes. google.com Similarly, reacting two mole equivalents of the ligand with one mole of dibutyltin (B87310) dichloride or dimethyltin (B1205294) dichloride results in the formation of disubstituted tin complexes. google.com The resulting solid complexes are then isolated by filtration, washed, and dried, with reported yields often being high (70-95%). masterorganicchemistry.comgoogle.com The structures of these complexes have been confirmed by elemental analysis and various spectroscopic methods, including FT-IR, ¹H NMR, and ¹¹⁹Sn NMR. google.com
| Organotin Reactant | Molar Ratio (Ligand:Tin) | Product Type | Yield |
| Triphenyltin chloride | 1:1 | Trisubstituted tin complex | 75% |
| Tributyltin chloride | 1:1 | Trisubstituted tin complex | 70% |
| Dibutyltin dichloride | 2:1 | Disubstituted tin complex | 95% |
| Dimethyltin dichloride | 2:1 | Disubstituted tin complex | 89% |
Mechanistic Insights into Chemical Transformations
This section delves into the mechanistic details of key chemical transformations involving this compound and its derivatives. Specifically, it explores the nucleophilic substitution of the sulfonic acid group and the reduction pathways of its nitro derivatives, which are crucial reactions in the synthesis of various industrially significant compounds.
Nucleophilic Substitution Reactions of the Sulfonic Acid Group
The sulfonic acid group (-SO₃H) on the naphthalene ring, while generally stable, can be replaced by other functional groups under specific and often forcing conditions. This substitution proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. A classic and commercially important example is the conversion of this compound to 2-naphthol (B1666908).
The mechanism of this reaction is understood to be a nucleophilic aromatic substitution where the hydroxide (B78521) ion (OH⁻) from the molten NaOH acts as the nucleophile. The key steps are:
Nucleophilic Attack: The hydroxide ion attacks the carbon atom bearing the sulfonate group (the ipso-carbon) on the naphthalene ring. This is the rate-determining step and requires high energy to overcome the aromatic stability of the naphthalene ring system.
Formation of a Meisenheimer-like Intermediate: The attack of the nucleophile leads to the formation of a high-energy, negatively charged intermediate, often referred to as a Meisenheimer complex in the context of SₙAr reactions. In this intermediate, both the incoming hydroxyl group and the outgoing sulfonate group are attached to the same carbon atom, temporarily disrupting the aromaticity of that ring.
Elimination of the Leaving Group: The aromaticity is restored by the elimination of the sulfite (B76179) ion (SO₃²⁻) as the leaving group.
Acidification: The initial product is the sodium salt of 2-naphthol (sodium 2-naphthoxide). A subsequent acidification step is required to protonate the naphthoxide and yield the final product, 2-naphthol. quora.com
The conditions for this nucleophilic substitution are summarized in the table below.
| Parameter | Condition | Purpose |
| Reactant | Sodium naphthalene-2-sulfonate | Starting material |
| Nucleophile | Sodium Hydroxide (NaOH) | Source of the incoming hydroxyl group |
| Temperature | 320–340 °C | To provide the necessary activation energy for the reaction |
| State | Molten (Fusion) | Ensures intimate contact between reactants |
| Final Step | Acidification | To produce the neutral 2-naphthol product |
This interactive data table summarizes the key reaction conditions for the alkali fusion of sodium naphthalene-2-sulfonate.
This nucleophilic substitution reaction is a powerful method for the synthesis of naphthols, which are important precursors for dyes, pigments, and other organic compounds.
Reduction Pathways of Derivatives
Derivatives of this compound, particularly nitronaphthalenesulfonic acids, are important intermediates in the synthesis of amino-substituted naphthalenesulfonic acids. These amino derivatives are crucial in the dye industry. The key transformation is the reduction of the nitro group (-NO₂) to an amino group (-NH₂).
The synthesis of aminonaphthalenesulfonic acids is commonly achieved through the reduction of the corresponding nitronaphthalene sulfonic acid precursors. wikipedia.orgpharmacyfreak.com For instance, 1-aminonaphthalene-5-sulfonic acid and 1-aminonaphthalene-8-sulfonic acid are prepared by the reduction of 1-nitronaphthalene-5-sulfonic acid and 1-nitronaphthalene-8-sulfonic acid, respectively. wikipedia.org
The most prevalent industrial method for this reduction is catalytic hydrogenation . google.comazom.com This process involves treating the nitronaphthalenesulfonic acid with hydrogen gas (H₂) under pressure in the presence of a metal catalyst.
The general pathway for catalytic hydrogenation of a nitro group involves:
Adsorption: Both the nitronaphthalenesulfonic acid and molecular hydrogen are adsorbed onto the surface of the catalyst.
Hydrogen Activation: The catalyst, often a transition metal, facilitates the cleavage of the H-H bond, generating reactive hydrogen atoms on its surface.
Stepwise Reduction: The nitro group is reduced in a stepwise manner. While the exact intermediates can vary, the process generally involves the formation of nitroso (-NO) and hydroxylamino (-NHOH) intermediates before the final amino group (-NH₂) is formed.
Desorption: The final product, the aminonaphthalenesulfonic acid, desorbs from the catalyst surface, which is then available to catalyze another reaction cycle.
Common catalysts and conditions for this reduction are detailed in the table below.
| Method | Reducing Agent(s) | Catalyst | Typical Conditions |
| Catalytic Hydrogenation | Hydrogen Gas (H₂) | Raney Nickel | Elevated temperature (100–180 °C) and pressure (100–300 bar) in an aqueous solution. google.com |
| Catalytic Hydrogenation | Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) | Often used for various nitro group reductions. mdpi.com |
| Transfer Hydrogenation | Ammonium (B1175870) Formate (B1220265) (HCOONH₄) or Formic Acid (HCOOH) | Palladium on Carbon (Pd/C) | An alternative to using high-pressure hydrogen gas. mdpi.comchemmethod.com |
This interactive data table outlines common methods and reagents used for the reduction of nitronaphthalenesulfonic acids.
The choice of reducing agent and conditions can be tailored to the specific substrate and desired outcome, but catalytic hydrogenation remains a cornerstone for the large-scale production of aminonaphthalenesulfonic acids from their nitro precursors.
Advanced Spectroscopic and Computational Characterization
High-Resolution Spectroscopic Techniques
High-resolution spectroscopic techniques are indispensable for the structural elucidation and confirmation of naphthalene-2-sulfonic acid. These methods probe the interactions of the molecule with electromagnetic radiation, yielding unique spectral fingerprints.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays characteristic bands corresponding to specific bonds. The key functional groups in this compound are the sulfonic acid group (-SO₃H) and the aromatic naphthalene (B1677914) ring.
The FT-IR spectrum of this compound and its derivatives reveals distinct peaks that confirm its structure. spectroscopyonline.comnih.gov The sulfonic acid group is identifiable by the S=O stretching vibrations. In derivatives of this compound, asymmetric and symmetric O=S=O stretching vibrations of the sulfonic acid group are observed around 1380 cm⁻¹ and 1164-1154 cm⁻¹, respectively. uludag.edu.tr The disappearance of the O-H group's stretching vibration, typically seen around 3442 cm⁻¹ in related ligands, can provide evidence of complexation in derivatives. mdpi.com The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations of the aromatic ring, which typically appear above 3000 cm⁻¹. uludag.edu.tr Aromatic C=C stretching vibrations are also observed in the range of 1588 to 1519 cm⁻¹. uludag.edu.tr
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H | Stretching | ~3072 - 3055 | uludag.edu.tr |
| Aromatic C=C | Stretching | 1588 - 1519 | uludag.edu.tr |
| Sulfonic Acid (SO₃H) | Asymmetric S=O Stretching | ~1380 | uludag.edu.tr |
| Symmetric S=O Stretching | ~1164 - 1154 | uludag.edu.tr |
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. nih.gov The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is characterized by absorption maxima (λmax) that correspond to these electronic transitions.
The UV-Vis spectrum of naphthalene and its sulfonated derivatives typically exhibits multiple absorption bands. For instance, the UV spectrum of naphthalene in water shows p-bands at 247, 257, 266, 276, and 285 nm, and more intense β-bands in the 210-220 nm region. ccsenet.org For sodium β-naphthalene sulfonate, two peaks are recorded at wavelengths of 275.0 nm and 227.0 nm. ccsenet.org In derivatives like 7-amino-4-hydroxy-2-naphthalenesulfonic acid, electronic transitions in the aromatic ring (π → π) are observed around 289 nm, while n → π transitions due to oxygen or sulfur atoms are seen at higher wavelengths. uludag.edu.tr
The pH of the solution can significantly influence the UV-Vis spectrum of naphthalene sulfonic acids, particularly those with pH-sensitive functional groups. pku.edu.cn Changes in pH can alter the protonation state of the sulfonic acid group and other substituents, leading to shifts in the absorption maxima (bathochromic or hypsochromic shifts). For example, studies on related azo dyes containing the naphthalene sulfonic acid moiety show a red shift in the maximum absorption peak as the pH decreases from basic to acidic conditions. pku.edu.cn The color strength of fabrics treated with aminonaphthalene sulfonic acids has also been shown to be pH-dependent, with the highest color strength observed at acidic pH. arts.ac.uk
| Compound/Derivative | Transition | Absorption Maxima (λmax) (nm) | Reference |
|---|---|---|---|
| Naphthalene | p-bands | 247, 257, 266, 276, 285 | ccsenet.org |
| Naphthalene | β-bands | 210 - 220 | ccsenet.org |
| Sodium β-naphthalene sulfonate | - | 275, 227 | ccsenet.org |
| 7-amino-4-hydroxy-2-naphthalenesulfonic acid | π → π | 289 | uludag.edu.tr |
| 7-amino-4-hydroxy-2-naphthalenesulfonic acid | n → π | 331, 352 | uludag.edu.tr |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural confirmation of organic molecules like this compound. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net
In the ¹H NMR spectrum of this compound derivatives, the aromatic protons typically resonate in the region of δ 6.8–8.2 ppm. The exact chemical shifts and splitting patterns are dependent on the substitution pattern on the naphthalene ring. For example, in a derivative of 7-amino-4-hydroxy-2-naphthalenesulfonic acid, aromatic protons are observed as doublets and singlets between δ 6.87 and 8.57 ppm. uludag.edu.tr The proton of the sulfonic acid group (SO₃H) is also observable and can appear as a broad singlet at a downfield chemical shift, for instance, around δ 9.55 ppm in some derivatives. uludag.edu.trmdpi.com
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the naphthalene ring have characteristic chemical shifts in the aromatic region. For a derivative of 7-amino-4-hydroxy-2-naphthalenesulfonic acid, carbon signals of the naphthalene ring are observed between δ 103.55 and 149.52 ppm. uludag.edu.tr
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | Aromatic Protons | 6.8 - 8.6 | uludag.edu.tr |
| SO₃H Proton | ~9.5 - 11.1 | uludag.edu.trmdpi.com | |
| ¹³C | Aromatic Carbons | 103 - 150 | uludag.edu.tr |
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It is particularly useful for analyzing the vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of naphthalene and its derivatives provides valuable information about the skeletal vibrations of the aromatic ring system. researchgate.net
For naphthalene, characteristic Raman bands are observed that correspond to the vibrations of the C-C bonds within the fused rings. researchgate.net In studies of related compounds like 4-amino-3-hydroxy-1-naphthalenesulfonic acid, strong peaks in the FT-Raman spectrum have been observed at 1178 and 1072 cm⁻¹, which are assigned to C-C coupled with C-N out-of-plane bending vibrational modes. researchgate.net The SO₂ stretching vibrations in sulfonated naphthalenes are also Raman active, with theoretical assignments placing them in the 1000-1300 cm⁻¹ range. researchgate.net
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry, particularly methods based on quantum mechanics, offers a powerful approach to understanding the electronic and structural properties of molecules like this compound at an atomic level.
Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the electronic structure, geometry, and spectroscopic properties of this compound and its derivatives. nih.govbohrium.com DFT calculations can predict molecular properties with a high degree of accuracy, complementing and aiding in the interpretation of experimental data. researchgate.net
DFT calculations are used to optimize the molecular geometry of this compound, providing insights into bond lengths, bond angles, and dihedral angles. researchgate.net Furthermore, DFT is employed to calculate various electronic properties. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. tandfonline.com The HOMO-LUMO energy gap is a key parameter that provides information about the chemical reactivity, kinetic stability, and electronic transitions of the molecule. researchgate.nettandfonline.com A smaller energy gap generally indicates higher reactivity.
DFT calculations can also be used to simulate spectroscopic data. For example, Time-Dependent DFT (TD-DFT) is used to predict UV-Vis absorption spectra by calculating the energies of electronic excitations. pku.edu.cnbohrium.com This allows for the assignment of experimentally observed absorption bands to specific electronic transitions. Similarly, DFT calculations can predict vibrational frequencies, which aids in the assignment of peaks in FT-IR and Raman spectra. bohrium.com The influence of solvents on the electronic properties can also be modeled using DFT, providing a more realistic comparison with experimental data obtained in solution. tandfonline.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap) for Reactivity and Stability
Frontier Molecular Orbital (FMO) theory is a critical tool in quantum chemistry for predicting the reactivity and stability of molecules. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.netresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netnih.gov
A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more reactive and less stable, signifying a higher propensity for intramolecular charge transfer. researchgate.netscispace.com For instance, in derivatives of this compound, a low energy gap is associated with feasible HOMO to LUMO transitions, making the compounds suitable for various electronic and optical applications. scispace.com
Computational studies on naphthalene and its derivatives using Density Functional Theory (DFT) have calculated these energy levels. For the parent naphthalene molecule, the HOMO-LUMO gap was determined to be 4.75 eV using the DFT/aug-cc-pVQZ basis set. samipubco.com In a study on chlorinated-phenyldiazenyl-naphthalene-2-sulfonic acid derivatives, the HOMO and LUMO energies were crucial in understanding the compounds' electrical, optical, and biological reactivity properties. researchgate.net Similarly, for aminonaphthalenesulfonic acid derivatives, the computed HOMO and LUMO values help to understand electron stimulation features. tandfonline.com The analysis of related dye molecules like Acid blue 113, which contains naphthalene sulfonic acid moieties, showed that its HOMO value of -5.227 eV indicated a high propensity for degradation by certain oxidants due to favorable HOMO-LUMO energy gaps with the reacting species. nih.gov
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| Naphthalene | -6.13 | -1.38 | 4.75 | samipubco.com |
| Acid blue 113 | -5.227 | - | - | nih.gov |
| Cyanurated H-acid azo dye | - | - | 2.947 | scispace.com |
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions and Charge Transfer
In derivatives of this compound, NBO analysis reveals significant intramolecular charge transfer (ICT) events. sci-hub.box These interactions, such as those between lone pair (LP) orbitals and antibonding (π* or σ*) orbitals, are crucial for understanding the molecule's electronic properties. For example, in 4-amino-3-hydroxy-naphthalene-1-sulfonic acid, intermolecular hyperconjugative interactions are formed by the orbital overlap between bonding (C–C, C–S) and antibonding (C–C, C–S) orbitals, leading to ICT and stabilization. sci-hub.box
Studies on various naphthalene derivatives have identified key donor-acceptor interactions. bohrium.com For instance, in chlorinated-phenyldiazenyl-naphthalene-2-sulfonic acid derivatives, NBO analysis was performed to study charge transfer and electron delocalization. researchgate.net In other complex naphthalene derivatives, strong hyper-conjugations (n → n) and intermolecular interactions (n → π, π → π*) have been observed to contribute significant stabilization energies. scispace.com The analysis helps explain how substituents, like amino and sulfonic acid groups, alter the electron density distribution across the naphthalene ring system. sci-hub.box
| Compound System | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Source |
|---|---|---|---|---|
| Naphthalene Derivatives | LP → σ | - | High | nih.gov |
| Naphthalene Derivatives | LP → π | - | High | nih.gov |
| Chlorinated-phenyldiazenyl-naphthalene-2-sulfonic acid derivatives | π → π | - | Significant | researchgate.net |
| 4-amino-3-hydroxy-naphthalene-1-sulfonic acid | C-C, C-S, C-O | C-C, C-S, C-O | Contributes to ICT | sci-hub.box |
Molecular Electrostatic Potential (MEP) Mapping for Bioactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and identify its chemically reactive sites. tandfonline.comacs.org The MEP map displays regions of varying electrostatic potential on the electron density surface, color-coding them to indicate electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) areas. researchgate.net This information is crucial for predicting how a molecule will interact with other species, including biological receptors, and for identifying potential bioactive sites. tandfonline.combohrium.com
For this compound and its derivatives, MEP analysis helps to pinpoint the regions most susceptible to electrophilic and nucleophilic attack. researchgate.netacs.org The electron-rich areas, typically shown in red or yellow, correspond to nucleophilic sites that are attractive to protons or other positive centers. These are often found around electronegative atoms like oxygen in the sulfonic acid group. The electron-deficient regions, shown in blue, represent electrophilic sites vulnerable to attack by nucleophiles. researchgate.net
In studies of 2-amino-1-naphthalenesulfonic acid, MEP analysis was used to quantify the visual bioactive portions of the molecule. tandfonline.com Similarly, for other naphthalene derivatives, MEP analysis supports the understanding of charge transfer possibilities and the identification of reactive sites. researchgate.netbohrium.com This mapping provides a rational basis for understanding the intermolecular interactions that govern the molecule's biological activity.
Molecular Docking Simulations for Ligand-Protein Interactions and Biological Activity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of their interaction, typically quantified as a binding affinity or docking score. researchgate.netresearchgate.net This method is instrumental in drug discovery for predicting the biological activity of compounds by simulating their interaction with specific biological targets. researchgate.nettandfonline.com
Derivatives of this compound have been investigated as potential inhibitors for various enzymes through molecular docking studies. For example, novel derivatives were docked against cyclooxygenase (COX) enzymes to evaluate their anti-inflammatory potential. nih.gov The results showed strong binding affinities, with scores of -9.57 kcal/mol and -9.60 kcal/mol for two different derivatives (DTPS1 and DTPS2), which were comparable to or better than standard drugs like ibuprofen (B1674241) and diclofenac. nih.gov These interactions are stabilized by a network of hydrogen bonds and hydrophobic interactions within the active site of the protein. researchgate.netresearchgate.net
The sulfonic acid group often plays a critical role in these interactions, forming key hydrogen bonds with amino acid residues in the protein's binding pocket. nih.gov For example, in the docking of a naphthalene-sulfonic acid derivative with human superoxide (B77818) dismutase (SOD1), hydrogen bonds and hydrophobic interactions were identified as the primary forces governing the binding mode. unpad.ac.id These simulations provide valuable insights that can guide the synthesis of new therapeutic agents with enhanced binding affinities and specificity. researchgate.net
| Ligand | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Source |
|---|---|---|---|---|
| DTPS1 (derivative) | COX Enzymes | -9.57 | - | nih.gov |
| DTPS2 (derivative) | COX Enzymes | -9.60 | - | nih.gov |
| Epigallocatechin (EGC) | Human SOD1 | -4.15 | - | unpad.ac.id |
| Epigallocatechin gallate (EGCG) | Human SOD1 | -4.02 | - | unpad.ac.id |
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
While molecular docking provides a static picture of ligand-protein interactions, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. researchgate.netnih.gov MD simulations are used to validate docking results and provide a deeper understanding of the biomolecular processes at an atomic level. researchgate.netyoutube.com
MD simulations have been applied to complexes of this compound derivatives and their protein targets to evaluate their conformational stability. researchgate.netnih.gov Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the number of intermolecular hydrogen bonds, which reveals the persistence of key interactions. researchgate.net
In a study of two novel this compound derivatives (DTPS1 and DTPS2) complexed with COX enzymes, MD simulations were run to confirm the stability of the docked poses. nih.gov The results indicated that the sulfonic group in both compounds maintained significant interactions (>30% of simulation time) with amino acid residues. nih.gov In another simulation involving 8-anilino-1-naphthalenesulfonic acid (ANS) and the CDK2 protein, the complex was stable over a 1-microsecond simulation, with an average RMSD of 1.2 Å for the ligand, indicating very stable interactions. plos.org These simulations confirm that the ligand remains securely within the binding site, validating its potential as a stable inhibitor.
Solvent Effects on Molecular Properties and Reactivity
The surrounding solvent can significantly influence the electronic properties, reactivity, and stability of a solute molecule. tandfonline.com Computational studies often incorporate solvent effects to provide a more realistic model of chemical behavior in solution. For this compound, the polarity of the solvent affects its solubility and electronic structure. researchgate.netsolubilityofthings.com
Due to its polar sulfonic acid group, this compound is generally soluble in water and other polar solvents like ethanol, while being less soluble in non-polar solvents. solubilityofthings.com The presence of a solvent can alter the HOMO-LUMO energy gap. researchgate.nettandfonline.com Studies on derivatives have shown that the energy gap can vary in different solvents, which in turn affects the molecule's reactivity and UV-Vis absorption characteristics. researchgate.net For instance, the influence of solvation on the vibrational and excited states of naphthalene-sulfonic acid derivatives was investigated to assess changes in the absorptivity of functional groups in different media. researchgate.net Understanding these solvent effects is crucial for applications such as dye synthesis, where solubility and electronic transitions in aqueous solutions are paramount. solubilityofthings.com
Hyperpolarizability Calculations for Non-Linear Optical (NLO) Properties
Molecules with large hyperpolarizability values are of great interest for applications in non-linear optics (NLO), which are essential for technologies like optical switching and frequency conversion. ipme.ru The first hyperpolarizability (β) is a measure of a molecule's second-order NLO activity. mdpi.com Large β values are often associated with molecules that have strong electron donor and acceptor groups connected by a π-conjugated system, facilitating intramolecular charge transfer. ipme.ru
Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the hyperpolarizability of molecules and predict their NLO potential. ipme.ru Studies on naphthalene derivatives have shown that they can possess significant NLO properties. nih.govipme.ru The introduction of donor-acceptor groups to the naphthalene ring, which acts as a conjugated system, can lead to large hyperpolarizabilities. ipme.rumdpi.com
For example, calculations on various donor-acceptor derivatives of naphthalene have demonstrated large first static hyperpolarizability values. ipme.ru In one case, replacing a sulfonic acid ion in a naphthalene-based ionic salt resulted in a novel crystal with a very large hyperpolarizability (β₀) of 870 × 10⁻³⁰ esu, indicating its potential as an NLO material. mdpi.com These theoretical predictions guide the design and synthesis of new organic materials with enhanced NLO properties for advanced optoelectronic applications. nih.gov
| Compound System | Property | Calculated Value (esu) | Source |
|---|---|---|---|
| Ionic salt with naphthalene ring | β₀ | 870 × 10⁻³⁰ | mdpi.com |
| PPTs Chromophore | β | 151 × 10⁻³⁰ | mdpi.com |
| TPTs Chromophore | β | 155 × 10⁻³⁰ | mdpi.com |
| PCMD8 Naphthalene Chromophore | βtot | 4.747 × 10⁻²⁷ | nih.gov |
Advanced Applications in Chemical Research and Materials Science
Catalytic Applications
The chemical properties of naphthalene-2-sulfonic acid make it a valuable component in various catalytic systems, from acting as a direct acid catalyst to enhancing electrochemical reactions and being integrated into heterogeneous catalysts.
This compound and its derivatives function as effective Brønsted acid catalysts in a range of organic reactions. The sulfonic acid group (-SO₃H) provides a readily available proton, facilitating acid-catalyzed processes. nih.govresearchgate.net For instance, sulfonated polynaphthalene, synthesized from naphthalene (B1677914), has demonstrated high catalytic activity in the one-pot synthesis of amidoalkyl naphthols. nih.gov The solid and non-oxidizing nature of aromatic sulfonic acids makes them easier to handle compared to many mineral acids. nih.gov
Furthermore, specialized, axially chiral sulfonic acids derived from a naphthalene backbone have been developed for stereoselective organic synthesis. acs.org These catalysts create a specific chiral environment that can influence the stereochemical outcome of a reaction, highlighting the adaptability of the naphthalene-sulfonic acid scaffold in advanced catalyst design. acs.org
A novel application of this compound (2-NSA) is its role as a co-reaction accelerator in electrochemiluminescence (ECL) systems. researchgate.netresearchgate.net In a recently developed ECL sensor using a 6-methoxychromone (6-MC) and persulfate (S₂O₈²⁻) system, 2-NSA was found to significantly amplify the ECL signal. researchgate.net
The mechanism involves 2-NSA reacting with the coreactant, potassium persulfate (K₂S₂O₈), rather than the luminophore itself. This interaction promotes the generation of additional sulfate (B86663) radical anions (SO₄⁻•), which are powerful oxidants. researchgate.net The increased concentration of these radicals leads to a more efficient ECL reaction and a substantially enhanced light emission. This finding presents a new strategy for developing high-performance co-reaction accelerators for sensitive analytical applications. researchgate.netresearchgate.net
| System | Relative ECL Intensity (Arbitrary Units) | Observation |
|---|---|---|
| 6-MC + K₂S₂O₈ | Low | Baseline ECL signal from the luminophore and coreactant. |
| 2-NSA + 6-MC + K₂S₂O₈ | Significantly High | Signal is greatly amplified due to the accelerating effect of 2-NSA. researchgate.net |
To improve reusability and simplify product purification, sulfonic acid catalysts are often heterogenized by immobilizing them onto solid supports. nih.govunipr.it This technique combines the high activity of the catalyst with the practical advantages of a solid-phase system. Various materials, including silica, carbon-based materials, and polymers, can serve as supports. nih.govresearchgate.net
Applications in Advanced Materials
The distinct molecular structure of this compound and its derivatives is leveraged in the creation of advanced materials, particularly in colloidal systems and polymer science.
This compound is a precursor to a major class of dispersing agents and surfactants, most notably the naphthalene sulfonate formaldehyde (B43269) condensates (NSF). researchgate.netresearchgate.net These materials are anionic surfactants with excellent dispersing, wetting, and emulsifying properties. researchgate.net Their effectiveness stems from their molecular structure, which features a hydrophobic naphthalene moiety and a hydrophilic sulfonate group. researchgate.net
In colloidal systems, such as raw porcelain gres suspensions, NSF polymers adsorb onto the surface of particles. researchgate.net The negatively charged sulfonate groups then extend into the surrounding liquid, creating electrostatic repulsion between the particles. This repulsion prevents agglomeration and stabilizes the dispersion, which is crucial for controlling the fluidity and homogeneity of industrial slurries. researchgate.netevitachem.com These dispersants are valued for their strong dispersion stability and adaptability to various aqueous systems, including those used for dyes and coatings. kingsunchemical.com
| Property | Description | Reference |
|---|---|---|
| Mechanism | Adsorption onto particle surfaces followed by electrostatic repulsion. | researchgate.net |
| Function | Prevents particle aggregation, stabilizes colloidal systems, improves fluidity. | evitachem.comkingsunchemical.com |
| Applications | Porcelain suspensions, dyes, coatings, pesticides, concrete admixtures. | researchgate.netevitachem.comkingsunchemical.com |
| Key Feature | Effective in various aqueous systems, including those with high hardness or varying pH. | kingsunchemical.com |
This compound is a key monomer in the synthesis of polymeric sulfonic acids through condensation reactions, typically with formaldehyde. evitachem.comwikipedia.org The resulting products are known as naphthalene sulfonic acid formaldehyde condensates (NSF or PNS). researchgate.netevitachem.com The synthesis involves the sulfonation of naphthalene, followed by a condensation reaction with formaldehyde at elevated temperatures (e.g., 110-120°C). researchgate.netgoogle.com
These condensation products are classified as anionic polyelectrolytes. evitachem.com The polymer backbone consists of naphthalene units linked by methylene (B1212753) bridges, with multiple sulfonate groups (–SO₃⁻) attached. researchgate.netevitachem.com The presence of these numerous charged groups along the polymer chain dictates the material's properties and applications, particularly its function as a high-performance dispersant or superplasticizer. The degree of condensation and the length of the polymer chains can be controlled during synthesis to tailor the properties of the final product for specific applications. researchgate.net These polyelectrolytes are also used in the preparation of electrically conductive polymer nanocomposites. taylorandfrancis.com
Photostabilizers for Polymeric Materials
This compound derivatives have been investigated for their potential to protect polymeric materials from degradation caused by ultraviolet (UV) radiation. Research has focused on organotin complexes incorporating naphthalene sulfonic acid ligands as effective photostabilizers for poly(vinyl chloride) (PVC). mdpi.comnih.gov When exposed to UV light for extended periods, PVC undergoes photodegradation, leading to undesirable changes in its physical and chemical properties. nih.gov
The introduction of tin-naphthalene sulfonic acid complexes into PVC films has been shown to significantly reduce this degradation. nih.gov These additives function through multiple mechanisms: they act as primary photostabilizers by absorbing UV radiation, serve as secondary photostabilizers, and function as peroxide decomposers. mdpi.comresearchgate.net A key aspect of their protective action is the inhibition of the dehydrochlorination process, which is the primary pathway for PVC photodegradation. mdpi.comnih.gov Studies assessing weight loss, the formation of specific functional groups (e.g., hydroxyl, carbonyl), and surface morphology changes after UV irradiation have confirmed that these organotin complexes limit the damaging effects of UV light, thereby enhancing the durability and lifetime of the polymer. mdpi.comresearchgate.net Research indicates that complexes with three phenyl groups attached to the tin atom exhibit the most potent stabilizing effect. mdpi.comresearchgate.net
Analytical Chemistry Methodologies
The unique chemical structure of this compound makes it both a target for analysis in various samples and a tool for developing and calibrating analytical methods.
Chromatographic Applications (e.g., HPLC, Ion-Pair Chromatography)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound and its isomers. ontosight.ai Reversed-phase (RP) HPLC methods are commonly employed, often using a simple mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com This approach is scalable and suitable for preparative separation of impurities and for pharmacokinetic studies. sielc.com
To enhance retention and separation of highly polar and ionic naphthalenesulfonates on non-polar stationary phases, ion-pair chromatography is frequently used. oup.com This technique introduces an ion-pairing reagent, such as tetrabutylammonium (B224687) bromide (TBAB), into the mobile phase. oup.com The reagent forms a neutral ion pair with the charged sulfonate group, allowing it to interact more strongly with the reversed-phase column. oup.com The sodium salt of this compound is specifically marketed as a high-purity reagent for this purpose. sigmaaldrich.comfishersci.no These methods, often coupled with fluorescence or UV detection, enable the simultaneous determination of multiple naphthalenesulfonate isomers in complex matrices like highly saline geothermal brines. oup.com
| Technique | Column | Mobile Phase / Buffer | Detection | Source |
|---|---|---|---|---|
| RP-HPLC | Newcrom R1 | Acetonitrile (MeCN), water, and phosphoric acid. | Not Specified | sielc.com |
| Ion-Pair HPLC | Phenomenex Luna C18(2) | Tetrabutyl ammonium (B1175870) bromide (TBAB) as ion-pairing agent. | Fluorescence Detection | oup.com |
| BIST™ HPLC | BIST™ A (cation-exchange) | Acetonitrile with N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP) formate (B1220265) buffer. | UV (270 nm) | sielc.com |
| RP-HPLC | Not Specified | Water-tetrahydrofuran solvent system buffered with ammonium acetate. | UV (254 nm) and Visible (490 nm) | nih.gov |
Standards for Chromatographic System Calibration
The accuracy of quantitative analysis in chromatography relies on high-purity reference materials for calibration. This compound and its sodium salt are available as certified analytical standards for this purpose. labstellar.de They are used to calibrate HPLC systems, ensuring the precise quantification of sulfonated aromatic compounds in various samples. labstellar.de Commercial suppliers offer these standards specifically designated as reagents for ion-pair chromatography, guaranteeing high purity (e.g., ≥99.0% by HPLC) suitable for creating accurate calibration curves. sigmaaldrich.comfluorochem.co.uk
Capillary Electrophoresis for Separating Sulfonated Naphthalenes
Capillary electrophoresis (CE) has emerged as a powerful and high-resolution alternative to HPLC for the separation of naphthalenesulfonate isomers. nih.govtandfonline.com Because positional isomers can be difficult to separate with conventional chromatography, the high efficiency of CE provides a distinct advantage. nih.gov
Researchers have systematically investigated parameters such as buffer type, pH, and the use of additives to optimize separation. nih.govresearchgate.net The most effective separations are often achieved by incorporating cyclodextrins (CDs) into the buffer, a technique known as cyclodextrin-mediated capillary electrophoresis. nih.gov For instance, using a phosphate (B84403) buffer at a low pH (e.g., 3.0) with beta-cyclodextrin (B164692) allowed for the baseline separation of seven naphthalenesulfonate isomers within 10 minutes. nih.gov The interaction between the isomers and the cyclodextrin (B1172386) cavity is highly dependent on the position of the sulfonate group on the naphthalene ring, which forms the basis for the separation. nih.gov
Molecularly Imprinted Stir Bar Sorptive Extraction for Trace Analysis
For the selective extraction and concentration of trace amounts of naphthalene sulfonates from complex environmental samples like seawater, a highly innovative technique known as molecularly imprinted stir bar sorptive extraction (MISBSE) has been developed. researchgate.netjcchems.com This method involves creating a molecularly imprinted polymer (MIP) coating on a stir bar. researchgate.net
In one study, 1-naphthalene sulfonic acid (1-NS) was used as a template molecule to create a polymer with recognition sites specifically shaped to bind naphthalene sulfonates. researchgate.netjcchems.com This MIP-coated stir bar is then used to selectively extract analytes, including this compound (2-NS), directly from the sample. researchgate.net After extraction, the analytes are desorbed and analyzed by HPLC. researchgate.net This method combines the high selectivity of molecular imprinting with the efficiency of stir bar sorptive extraction, achieving low detection limits and high enrichment factors for trace analysis. researchgate.net
| Parameter | Optimized Condition | Source |
|---|---|---|
| Template Molecule | 1-Naphthalene sulfonic acid (1-NS) | researchgate.netjcchems.com |
| pH | 4.1 | researchgate.netjcchems.com |
| Absorption Time | 10 min | researchgate.netjcchems.com |
| Desorption Time | 15 min | researchgate.netjcchems.com |
| Stirring Speed | 700 rpm | researchgate.net |
| Temperature | 50 °C | researchgate.net |
| Detection Limit for 2-NS | 0.84 µg L⁻¹ | researchgate.net |
| Enrichment Factor for 2-NS | 117-fold | researchgate.net |
Biomedical and Pharmaceutical Research
This compound serves as a foundational scaffold and an important intermediate in biomedical and pharmaceutical research. ontosight.aiontosight.ai While not typically an active pharmaceutical ingredient itself, its derivatives are explored for a wide range of therapeutic applications. ontosight.ai
Research has shown that novel derivatives of this compound possess potential anti-inflammatory properties. nih.gov In one study, synthesized compounds were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. nih.gov Molecular docking and dynamic simulations suggested that the sulfonic acid group plays a critical role in the interaction with the enzyme's active site. nih.gov
Furthermore, other derivatives have been investigated for their antimalarial potential against Plasmodium parasites. researchgate.net In-silico studies of these compounds indicated high binding affinities to target proteins, suggesting they could be effective inhibitors. researchgate.net The naphthalene-sulfonic acid backbone is also present in more complex structures, such as sulfonated naphthyl porphyrins, which have demonstrated activity against the human immunodeficiency virus (HIV-1). nih.gov The compound 6-Aminothis compound is specifically noted as a building block in pharmaceutical manufacturing and for use in biochemical research. ontosight.ai
Development of Antimicrobial Compounds
The this compound scaffold has served as a foundation for the development of new antimicrobial agents. The inherent lipophilicity of the naphthalene ring, combined with the polar sulfonic acid group, allows for structural modifications that can enhance penetration into microbial cells and interaction with biological targets.
Derivatives of 4-amino-3-hydroxynaphthalene-1-sulfonic acid have been investigated for their antimicrobial properties. Studies have shown that the introduction of specific substituents, such as 3,4,5-trimethoxy and 2,4-dichloro groups on a benzylidene amino portion of the molecule, is crucial for activity against various bacteria and fungi. ijpsjournal.com For instance, (4Z)-4-(3-phenyl allylidene amino)-3-hydroxy naphthalene-1-sulfonic acid (AC) has demonstrated significant inhibitory activity against both bacterial and fungal pathogens, with minimum inhibitory concentration (MIC) values ranging from 10 to 20 µg/mL against species like Aspergillus sp. and Candida albicans. tsijournals.com In some cases, its efficacy was found to be superior to the commercial antibiotic tetracycline. tsijournals.com
Furthermore, research into 4-hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid has revealed promising antibacterial activity against Escherichia coli and Staphylococcus aureus, with reported MIC values as low as 50 µg/mL. Another study highlighted that Schiff bases derived from naphtha[1,2-d]thiazol-2-amine, which incorporate the naphthalene ring, exhibited notable growth inhibition against several bacteria, with MIC values between 42 and 50 µM. ijpsjournal.com These findings underscore the potential of this compound derivatives as a source of new antimicrobial compounds.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Target Microorganism(s) | Minimum Inhibitory Concentration (MIC) | Reference |
| (4Z)-4-(3-phenyl allylidene amino)-3-hydroxy naphthalene-1-sulfonic acid (AC) | Aspergillus sp. | 10 µg/mL | tsijournals.com |
| (4Z)-4-(3-phenyl allylidene amino)-3-hydroxy naphthalene-1-sulfonic acid (AC) | Candida albicans | 20 µg/mL | tsijournals.com |
| 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid | Escherichia coli, Staphylococcus aureus | 50 µg/mL | |
| Schiff bases of naphtha[1,2-d]thiazol-2-amine | Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Pseudomonas aeruginosa | 42-50 µM | ijpsjournal.com |
| 5-(1-/2-naphthyloxymethyl)-1,3,4-oxadiazole derivatives | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, C. krusei, C. parapsilosis | 32-256 mg/ml | ijpsjournal.com |
Anti-inflammatory Potential and Cyclooxygenase (COX) Enzyme Inhibition
The structural similarity of the naphthalene core to existing non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) has prompted investigations into the anti-inflammatory potential of this compound derivatives. A primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.
In a study focused on creating novel COX inhibitors, a series of naphthalene derivatives were synthesized where the typical carboxylic acid function of NSAIDs was replaced with methylsulfonamido or methylsulfonyl groups. ontosight.ai These modifications were inspired by the structures of some selective COX-2 inhibitors. The resulting compounds were tested for their ability to inhibit COX-1 and COX-2. For example, a naphthalene-methylsulfonyl derivative, compound 4 , exhibited 65% inhibition of COX-2 and 50% inhibition of COX-1 at a concentration of 10 µM. Another compound, a naphthalene-methylsulfonamido derivative (6b ), showed 29% inhibition of COX-2 and 87% inhibition of COX-1 at the same concentration, indicating that replacing the carboxylic group does not necessarily lead to COX-2 selectivity. ontosight.ai
Further research into coumarin-thiazole-based naphthalene-2-sulfonamide (B74022) derivatives has also shown significant inhibitory activity against human carbonic anhydrase (hCA) isoforms, which are involved in various physiological processes. One such derivative displayed potent inhibition against hCA I and hCA II with IC50 values of 5.63 µM and 8.48 µM, respectively. mdpi.com While not directly COX inhibition, this highlights the broader potential of this compound derivatives as enzyme inhibitors. Another study on coumarin (B35378) sulfonamides reported a derivative with an IC50 value of 0.09 µM against COX-2, demonstrating high potency. mdpi.com
Table 2: COX Inhibitory Activity of Naphthalene Derivatives
| Compound | Concentration | % Inhibition COX-1 | % Inhibition COX-2 | Reference |
| Naphthalene-methylsulfonyl derivative (4) | 10 µM | 50% | 65% | ontosight.ai |
| Naphthalene-methylsulfonamido derivative (6b) | 10 µM | 87% | 29% | ontosight.ai |
| Compound | Target Enzyme | IC50 | Reference | |
| Coumarin-thiazole-based naphthalene-2-sulfonamide (17a) | hCA I | 5.63 µM | mdpi.com | |
| Coumarin-thiazole-based naphthalene-2-sulfonamide (17a) | hCA II | 8.48 µM | mdpi.com | |
| Coumarin sulfonamide derivative (43a) | COX-2 | 0.09 µM | mdpi.com | |
| Coumarin sulfonamide derivative (43d) | COX-1 | 39.45 µM | mdpi.com |
Antimalarial Agent Design and Development
The global challenge of malaria and the emergence of drug-resistant parasite strains necessitate the development of novel antimalarial agents. This compound derivatives have emerged as a promising scaffold in this area of research.
A study focused on the design and synthesis of four novel derivatives of this compound for their potential antimalarial activity. These compounds were characterized and then modeled using in-silico molecular docking to assess their binding affinity to proteins crucial for the malaria parasite's survival. The synthesized derivatives were:
5-amino-3-((4-formylphenyl)diazenyl)-4-hydroxynaphthalene-2,7-disulfonic acid (AZDH1)
7-amino-3-((4-formylphenyl)diazenyl)-4-hydroxynaphathalene-2-sulfonic acid (AZDH2)
6-amino-3-((4-formylphenyl)diazenyl)-4-hydroxythis compound (AZDH3)
5-((4-formylphenyl)diazenyl)-6-nitronapthalene-2-sulfonic acid (AZDH4)
The molecular docking results indicated that these compounds have high binding affinities to key parasitic proteins, suggesting they could be effective antimalarial agents. The study proposed that these compounds might exert their effect by inhibiting inflammatory responses triggered by the parasite.
Prothrombin Inhibition and Blood Coagulation Processes
This compound and its derivatives have been identified as inhibitors of key enzymes in the blood coagulation cascade, particularly prothrombin and other clotting factors. This has opened avenues for their investigation as potential anticoagulant agents.
This compound itself is listed as a prothrombin inhibitor. drugbank.com Further research has explored various sulfonated molecules, including amino-naphthalene sulfonic acid derivatives, for their inhibitory effects on coagulation proteins. In one study, a library of sulfonated molecules was screened for their ability to inhibit human factor XIa (FXIa), a key enzyme in the intrinsic pathway of coagulation. While the inhibitory potency of the amino-naphthalene sulfonic acid derivatives tested was moderate, with IC50 values in the micromolar range, some compounds showed selectivity. nih.gov For instance, one diphenyl urea (B33335) derivative with multiple sulfonate groups exhibited over 22-fold selectivity for FXIa over thrombin and approximately 11-fold selectivity over factor Xa (FXa). nih.gov
In a separate investigation, azo-naphthalene derivatives were found to be potent inhibitors of factor XIIIa (FXIIIa), another important enzyme in blood coagulation. One tetra-sulfonated inhibitor from this class, molecule 16 , demonstrated an IC50 value of 2.4 ± 0.5 µM against FXIIIa and showed no significant inhibition of other clotting factors like thrombin and FXa at high concentrations. acs.org
Table 3: Inhibition of Coagulation Factors by Naphthalene Sulfonic Acid Derivatives
| Compound/Derivative Class | Target Enzyme | IC50 Value | Selectivity | Reference |
| This compound | Prothrombin | Not specified | Not specified | drugbank.com |
| Sulfonated diphenyl urea derivative (16) | Factor XIa | Not specified | >22-fold over thrombin, ~11-fold over FXa | nih.gov |
| Azo-naphthalene derivative (16) | Factor XIIIa | 2.4 ± 0.5 µM | Selective over thrombin and FXa | acs.org |
| Trisulfonated triazine derivative (13) | Factor XIIIa | 3.1 ± 0.3 µM | Not specified | acs.org |
Investigational Use in HIV Prevention and Sexually Transmitted Diseases
Derivatives of this compound have shown significant promise in the field of HIV prevention due to their ability to inhibit key viral enzymes and processes.
Several naphthalenedi- and trisulfonic acids have been synthesized and evaluated for their ability to inhibit the human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2). nih.gov A particularly potent derivative that emerged from these studies was a dipalmitoylated derivative of 2,7-naphthalenedisulfonic acid (compound 6 ). This compound demonstrated IC50 values of 2.42 µM and 0.86 µM against HIV-1 and HIV-2 reverse transcriptase (RT), respectively. nih.gov Another derivative with a single palmitoyl (B13399708) moiety (compound 9 ) also showed strong activity with IC50 values of 4.8 µM and 3.7 µM for HIV-1 and HIV-2 RT, respectively. nih.gov The presence of the palmitoyl functionality was found to be crucial for conferring this potent anti-RT activity. nih.gov
The mechanism of action for some of these derivatives has also been explored. One novel non-nucleoside reverse transcriptase inhibitor (NNRTI), KM-1, which is a complex this compound derivative, was found to inhibit HIV-1 RT by a unique mechanism. Unlike conventional NNRTIs, KM-1 primarily works by weakening the binding affinity of DNA to the enzyme, effectively displacing it. nih.gov Specifically, it increased the apparent dissociation constant (Kd) of a DNA duplex from 3 nM to 400 nM. nih.gov
Furthermore, polymers created from the condensation of 2-naphthalene sulfonic acid and formaldehyde have been shown to block the binding of the HIV-1 envelope glycoprotein (B1211001) gp120 to the CD4 receptor on target cells, a critical step in viral entry. asm.org These polymers, such as PIC 024-4 and PRO 2000, bind to CD4 with nanomolar affinity and have shown activity against HIV-1 in various cell types. asm.org
Table 4: Anti-HIV Activity of this compound Derivatives
| Compound/Derivative | Target | IC50 Value | Mechanism of Action | Reference |
| Dipalmitoylated 2,7-naphthalenedisulfonic acid (6) | HIV-1 RT | 2.42 µM | Reverse Transcriptase Inhibition | nih.gov |
| Dipalmitoylated 2,7-naphthalenedisulfonic acid (6) | HIV-2 RT | 0.86 µM | Reverse Transcriptase Inhibition | nih.gov |
| Monopalmitoylated 2,7-naphthalenedisulfonic acid (9) | HIV-1 RT | 4.8 µM | Reverse Transcriptase Inhibition | nih.gov |
| Monopalmitoylated 2,7-naphthalenedisulfonic acid (9) | HIV-2 RT | 3.7 µM | Reverse Transcriptase Inhibition | nih.gov |
| Naphthalene sulfonate polymer (PIC 024-4) | gp120-CD4 binding | 0.3 mg/ml | Blocks viral entry | asm.org |
| Naphthalene sulfonate polymer (PRO 2000) | gp120-CD4 binding | 0.4 mg/ml | Blocks viral entry | asm.org |
Interactions with Biomolecules (e.g., Serum Albumin, DNA)
The ability of this compound and its derivatives to interact with biomolecules like proteins and nucleic acids is fundamental to their biological activities and their use as fluorescent probes in biochemical research.
The interaction with serum albumin, the most abundant protein in blood plasma, is particularly significant as it affects the distribution and availability of drugs. Derivatives such as 5-(dimethylamino)naphthalene-1-sulfonic acid (DNS) and 1-anilinonaphthalene-8-sulfonic acid (ANS) are well-known fluorescent probes used to study the binding sites of ligands on serum albumin. The binding of DNS to human and bovine serum albumin has been shown to occur at one major high-affinity site with an association constant (Ka) of 5 x 10^6 M^-1 and a minor site with a Ka of 3 x 10^5 M^-1. scirp.org These probes are valuable tools for investigating the hydrophobic pockets within albumin. scirp.orgnih.gov
The interaction of naphthalene sulfonic acid derivatives with DNA has also been a subject of interest. The planar naphthalene ring structure suggests the potential for intercalation between the base pairs of the DNA double helix. ontosight.ai For example, acridine (B1665455) derivatives of this compound are known to intercalate into DNA, which is a mechanism for their anticancer activity. ontosight.ai While direct binding studies of this compound with DNA are less common, the study of related compounds provides insight into these potential interactions. The binding of various ligands to DNA has been investigated using techniques like fluorescence quenching of DNA-bound ethidium (B1194527) bromide, where the displacement by a test compound indicates an interaction. nih.gov Furthermore, some this compound derivatives have been designed to bind and cleave double-stranded DNA under physiological conditions, suggesting their potential in genomic studies and as therapeutic agents. researchgate.net
Environmental Fate and Bioremediation Research
Environmental Pathways and Distribution in Aquatic Systems
Due to the presence of the hydrophilic sulfonate group, naphthalene-2-sulfonic acid is highly soluble in water nih.gov. This property dictates its primary environmental pathway, leading to its distribution in aquatic systems nih.gov. Industrial effluents, particularly from the textile and dye manufacturing industries, are major sources of naphthalenesulfonic acids in the environment nih.gov. Once released into natural waters, these compounds can accumulate due to their generally poor biodegradability nih.gov. Their high water solubility means they are less likely to adsorb to sediment immediately and can be transported over distances in surface waters. This widespread distribution in aquatic environments raises concerns about their potential effects on aquatic organisms nih.gov.
Biodegradation Mechanisms and Pathways
The biodegradation of this compound is a complex process influenced by the stable nature of the sulfonated aromatic ring. The sulfonic acid group imparts significant resistance to microbial degradation compared to unsubstituted naphthalene (B1677914) nih.gov. However, various microorganisms have evolved pathways to utilize this compound.
The microbial degradation of this compound is often carried out by bacterial consortia, where different species work synergistically to break down the compound. Among the key players are bacteria from the genus Pseudomonas. Strains of Pseudomonas have been identified that can initiate the metabolism of naphthalenesulfonic acids nih.govfrontiersin.org. For instance, Pseudomonas sp. strain S-313 has been shown to convert 2-naphthalenesulfonic acid to 2-naphthol (B1666908) as an initial step in its degradation d-nb.infonih.gov. In addition to Pseudomonas, other genera such as Alcaligenes have also been implicated in the degradation of this compound nih.gov. A study isolated a four-membered bacterial community, including a Pseudomonas aeruginosa strain, that was capable of completely degrading the sodium salt of 2-naphthalene-sulphonic acid nih.gov. The synergistic action within these consortia is often necessary to achieve complete mineralization of the compound.
The initial and critical step in the aerobic biodegradation of this compound is desulfonation, the removal of the sulfonic acid group. This is typically achieved through an oxygenolytic cleavage of the carbon-sulfur bond d-nb.info. The process is often initiated by a dioxygenase enzyme that hydroxylates the aromatic ring, leading to the spontaneous elimination of the sulfite (B76179) group nih.govfrontiersin.org.
The typical pathway for the degradation of naphthalenesulfonates by Pseudomonas involves the following key steps:
Dioxygenation: A naphthalene dioxygenase enzyme attacks the sulfonated ring, incorporating two oxygen atoms to form a dihydrodiol nih.govfrontiersin.org.
Desulfonation: This is followed by the spontaneous elimination of the sulfonate group as sulfite, leading to the formation of 1,2-dihydroxynaphthalene nih.govfrontiersin.org.
Ring Cleavage: The resulting 1,2-dihydroxynaphthalene is then subjected to ring cleavage by a dioxygenase, a common step in the degradation pathway of naphthalene itself nih.govfrontiersin.org. The cleaved ring product then enters central metabolic pathways, such as the catechol or gentisate route, for further breakdown nih.gov.
In some cases, for disulfonated naphthalenes, the degradation proceeds via 5-sulfosalicylic acid, which is then further metabolized nih.gov. The complete mineralization of the compound results in the formation of carbon dioxide, water, and sulfate (B86663).
The presence of the sulfonic acid group has a profound influence on the biodegradability of the naphthalene molecule. This functional group significantly increases the polarity and water solubility of the compound, but it also enhances its resistance to microbial attack nih.gov. The sulfonic group provides stability to the benzene (B151609) ring, making it a xenobiotic compound that is not readily degraded by many microorganisms nih.gov. This resistance to biodegradation is a key factor in the environmental persistence of naphthalenesulfonic acids nih.gov. As a result, these compounds can pass through conventional wastewater treatment plants and accumulate in aquatic ecosystems nih.gov.
| Functional Group | Effect on Naphthalene Core | Impact on Biodegradation |
| Sulfonic Acid (-SO3H) | Increases polarity and water solubility. Stabilizes the aromatic ring structure. | Generally decreases biodegradability, making the compound more recalcitrant to microbial degradation. |
Table 1: Influence of the Sulfonic Acid Group on the Biodegradability of Naphthalene.
In addition to microbial degradation, photodegradation can contribute to the transformation of this compound in the environment. The presence of photosensitizers, such as soluble substances of biological origin isolated from urban bio-wastes, can enhance the photodegradation of naphthalenesulfonates in aqueous solutions researchgate.net. Studies have shown that under irradiation, a significant depletion of monosulfonated naphthalene compounds can occur researchgate.net. The process involves the absorption of light by the naphthalene sulfonic acid molecule or the sensitizer, leading to the formation of reactive species that can break down the compound. The byproducts of photodegradation can include smaller organic molecules. For instance, in the photocatalytic degradation of naphthalene, dibutyl phthalate (B1215562) has been identified as a major byproduct ekb.eg. The rate of photodegradation can be influenced by factors such as pH, light intensity, and the presence of photocatalysts ekb.eg.
Adsorption and Desorption Studies in Environmental Matrices
The fate of this compound in the environment is also influenced by its interaction with solid matrices such as soil and sediment. Adsorption and desorption processes determine the mobility and bioavailability of the compound. Due to its high water solubility, this compound is expected to have limited adsorption to soil and sediment particles, particularly in comparison to its non-sulfonated counterpart, naphthalene.
Research on the sorption of naphthalenesulfonate compounds in artificially contaminated soil has been conducted to understand their behavior. Batch and column assays are used to investigate the adsorption and desorption characteristics under various conditions, such as different pH levels nih.gov. One study focused on the sorption of 2-naphthalene sulfonate to organic carbon in natural saturated porous media, indicating that the fraction of organic carbon is a key factor in its retention wisconsin.edu. The interaction with soil organic matter is a primary mechanism for the sorption of organic compounds. However, the charged nature of the sulfonate group can lead to different sorption behaviors compared to neutral hydrophobic compounds. Desorption studies are also critical as they determine the potential for the compound to be released back into the aqueous phase, thus becoming mobile and bioavailable again.
| Environmental Matrix | Adsorption/Desorption Findings | Key Influencing Factors |
| Artificially Contaminated Soil | Equilibrium batch tests have been performed to determine optimal conditions for soil washing. | pH of the washing solution. |
| Natural Saturated Porous Media | Sorption is observed to be related to the organic carbon content. | Fraction of organic carbon (fOC). |
Table 2: Summary of Adsorption and Desorption Studies of this compound.
Leaching of Sulfonated Naphthalenes from Materials (e.g., Concrete Superplasticizers)
Sulfonated naphthalenes, including this compound, are key components of high-range water reducers, commonly known as superplasticizers. vinatiorganics.comsuperplasticizers.com These admixtures, particularly sulfonated naphthalene-formaldehyde condensates (SNFCs), are crucial in modern concrete technology for improving workability and strength. superplasticizers.com However, their high water solubility, a property imparted by the sulfonic group, creates a potential pathway for them to leach from hardened concrete and other materials into the surrounding environment, such as soil and groundwater. nih.gov Research has focused on quantifying this leaching process and identifying which components of these complex mixtures are most mobile.
Detailed field research has provided direct evidence of the leaching of SNFCs from construction materials into groundwater. A significant study conducted in the vicinity of a tunnel construction project found that components of the SNFC product used in the concrete leached into the adjacent aquifer. nih.govresearchgate.netacs.org Analysis of groundwater samples collected 5 meters from the construction site revealed a maximum total concentration of these leached compounds to be 233 µg/L. nih.govresearchgate.netacs.orgresearchgate.net
The research further identified that the extent of leaching was dependent on the molecular size of the SNFC components. It was shown that primarily monomeric sulfonated naphthalenes and the smaller oligomeric condensates, up to the tetramer, leached in substantial amounts. nih.govresearchgate.netacs.org In contrast, larger polymer chains appeared to be more firmly bound within the concrete matrix and were not identified in the groundwater samples. researchgate.net Some components, like Naphthalene-1,5-disulfonate, were found to be persistent in the aquifer, showing no signs of degradation over the observation period of up to 195 days. nih.govresearchgate.netacs.org
The mechanism of release is often controlled by initial surface wash-off effects, which are then followed by a slower diffusion process. researchgate.net Laboratory measurements have indicated that up to 2% of the total active superplasticizer component may be released from the concrete. researchgate.net In cases where the superplasticizer is a blend of different chemicals, such as melamine (B1676169) and naphthalene sulfonate condensates, the leaching can occur in stages. Initial leaching steps may be dominated by the release of melamine sulfonate condensate, followed by a more favored leaching of the naphthalene sulfonate condensate. researchgate.net
The occurrence of these compounds is not limited to construction site runoff. Analyses of various aqueous environmental samples have confirmed the widespread presence of the lower oligomers of SNFCs. nih.gov
Table 1: Summary of Leaching Findings from a Tunnel Construction Site
| Parameter | Finding | Source |
| Maximum Total Concentration | 233 µg/L in groundwater 5m from the site | nih.govresearchgate.netacs.orgresearchgate.net |
| Mobile Components | Monomeric sulfonated naphthalenes and oligomers (up to the tetramer) | nih.govresearchgate.netacs.org |
| Immobile/Retained Components | Larger oligomers/polymers | researchgate.net |
| Persistent Components | Naphthalene-1,5-disulfonate and other oligomeric components | nih.govresearchgate.netacs.org |
Table 2: Concentrations of Sulfonated Naphthalene-Formaldehyde Condensates (SNFCs) in Various Water Samples
| Water Source | Concentration Range | Notes | Source |
| Groundwater (near construction) | Max. 233 µg/L (total SNFCs) | Leaching from concrete superplasticizers | nih.govacs.org |
| Groundwater (general) | < 1.4 µg/L | General environmental sample | nih.gov |
| River Rhine Water | Not specified | Recoveries of 73-85% for oligomers n=2 to n=7 | nih.gov |
| Secondary Industrial Effluent | 208 µg/L | From an SNFC production facility | nih.gov |
Q & A
Basic: What are the standard methods for synthesizing and purifying naphthalene-2-sulfonic acid in laboratory settings?
Methodological Answer:
The synthesis typically involves sulfonation of naphthalene using concentrated sulfuric acid at controlled temperatures (e.g., 160–180°C). Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures completion. Purification is achieved through recrystallization from hot water or ethanol, leveraging its solubility differences. Hygroscopicity necessitates storage under inert atmospheres (e.g., argon) to prevent moisture absorption .
Basic: Which spectroscopic and computational techniques are most effective for characterizing this compound?
Methodological Answer:
- FTIR : Identifies sulfonic acid groups via S=O stretching vibrations (~1350–1200 cm⁻¹) and aromatic C-H bending .
- NMR : ¹H and ¹³C NMR resolve aromatic proton environments and confirm sulfonic acid substitution patterns.
- Multiwfn : Analyzes electron density and electrostatic potential maps to predict reactive sites (e.g., sulfonate group) .
Basic: How can researchers determine solubility and stability under varying experimental conditions?
Methodological Answer:
- Solubility : Gravimetric analysis after saturation in solvents (water, ethanol) at defined temperatures.
- Stability : Thermogravimetric analysis (TGA) assesses thermal decomposition, while UV-Vis spectroscopy monitors degradation under light/oxidizing agents. Storage recommendations include desiccators with argon to mitigate hygroscopicity .
Basic: What methodologies are used to assess the toxicity of this compound in biological systems?
Methodological Answer:
- In vitro : Cell viability assays (e.g., MTT) in human/animal cell lines (e.g., HepG2) .
- In vivo : Rodent studies measuring hepatic/renal biomarkers post-exposure.
- Epidemiology : Meta-analysis of occupational exposure data (e.g., dye industry workers) .
Advanced: How can computational modeling predict the reactivity and binding interactions of this compound?
Methodological Answer:
- DFT Calculations : B3LYP/6-311++G(d,2p) optimizes geometry and calculates Fukui indices for electrophilic/nucleophilic sites .
- AutoDock Vina : Docks the compound into protein targets (e.g., albumin) to predict binding affinities and modes .
- MD Simulations : Solvated systems simulate dynamic interactions in aqueous or lipid environments .
Advanced: What advanced techniques elucidate environmental degradation pathways and byproducts?
Methodological Answer:
- LC-MS/GC-MS : Identifies degradation intermediates (e.g., hydroxylated derivatives) in soil/water samples.
- QSPR Models : Predicts biodegradation rates based on molecular descriptors (e.g., logP, topological surface area) .
- Isotopic Labeling : Tracks ¹⁴C-labeled compound to map mineralization pathways .
Advanced: How do researchers resolve contradictions in reported biological interactions or toxicity data?
Methodological Answer:
- Meta-Analysis : Stratify studies by confidence levels (high/moderate/low) per toxicological criteria (e.g., sample size, controls) .
- Reproducibility Studies : Replicate experiments under standardized conditions (e.g., pH, temperature).
- Omics Integration : Transcriptomics/proteomics identify confounding factors (e.g., metabolic enzyme variability) .
Advanced: What strategies optimize the compound’s role in drug delivery systems (e.g., mRNA encapsulation)?
Methodological Answer:
- TNS Assay : Quantifies lipid nanoparticle (LNP) pKa to optimize mRNA encapsulation efficiency .
- Surface Functionalization : Conjugate with polyethylene glycol (PEG) to enhance biocompatibility.
- In Silico Screening : Multiwfn evaluates charge distribution for ion-pairing with cationic lipids .
Advanced: How does this compound behave in heterogeneous environmental matrices?
Methodological Answer:
- Adsorption Studies : Batch experiments with soil/clay to determine partition coefficients (Kd).
- Fate Modeling : USEtox or EQC models simulate persistence and bioaccumulation potential .
- Synchrotron XRD : Maps crystallographic interactions with mineral surfaces (e.g., montmorillonite) .
Advanced: What experimental and computational approaches validate spectroscopic assignments for derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
